methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate
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Overview
Description
Methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a benzoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors to form the triazoloquinazoline core, followed by acylation and esterification reactions to introduce the acetyl and benzoate groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazoloquinazoline core, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Investigated for its potential to inhibit influenza virus RNA polymerase.
[1,2,4]Triazolo[4,3-a]pyrazine: Explored as potential c-Met kinase inhibitors with anti-tumor activity.
Uniqueness
Methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate is unique due to its specific structural features, including the combination of a triazoloquinazoline core with an acetyl and benzoate ester moiety.
Properties
IUPAC Name |
methyl 2-[[2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-12-6-5-8-14-17(12)21-11-24-18(14)23-25(20(24)28)10-16(26)22-15-9-4-3-7-13(15)19(27)29-2/h3-9,11H,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCQHIAXRJJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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